

# Derazantinib: A Technical Deep Dive into its Chirality and Enantiomeric Profile

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## Compound of Interest

Compound Name: Derazantinib Racemate

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## Abstract

Derazantinib (ARQ-087) is a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival.<sup>[1][2]</sup> Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers. Derazantinib is a chiral molecule, and it is the (6R)-enantiomer that has been advanced through clinical development. This technical guide provides an in-depth analysis of the chirality of Derazantinib, its enantiomers, and the implications for its pharmacological profile. While direct comparative data for the (S)-enantiomer is not extensively available in public literature, this document consolidates the known information regarding the clinically relevant (6R)-enantiomer and provides a framework for understanding the significance of its stereochemistry.

## Introduction to Derazantinib and its Mechanism of Action

Derazantinib is a small molecule inhibitor that competitively binds to the ATP-binding site of FGFR kinases, thereby blocking the downstream signaling cascades that promote tumor growth and survival.<sup>[1][3]</sup> It exhibits potent activity against FGFR1, FGFR2, and FGFR3.<sup>[3]</sup> Clinical investigations have primarily focused on its efficacy in patients with tumors harboring FGFR genetic aberrations, such as fusions, mutations, or amplifications.<sup>[4][5]</sup>

## The Chiral Nature of Derazantinib

The chemical structure of Derazantinib, systematically named (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine, reveals a single stereocenter at the C6 position of the dihydrobenzo[h]quinazoline core.<sup>[2]</sup> This chiral center gives rise to two enantiomers: (6R)-Derazantinib and (6S)-Derazantinib. The designation "(6R)-" explicitly indicates that the active pharmaceutical ingredient developed and studied in clinical trials is the R-enantiomer. The existence of "**Derazantinib Racemate**" as a commercially available research chemical further underscores the stereochemical nature of the molecule.

## Pharmacological Profile

The pharmacological data available for Derazantinib predominantly pertains to the (6R)-enantiomer, which is the form used in clinical studies.

## In Vitro Potency

The inhibitory activity of (6R)-Derazantinib against various FGFR kinases has been characterized through in vitro assays. The available data is summarized in the table below.

Target Kinase	IC <sub>50</sub> (nM)
FGFR1	4.5 <sup>[3]</sup>
FGFR2	1.8 <sup>[3]</sup>
FGFR3	3 <sup>[3]</sup>
FGFR4	>10,000

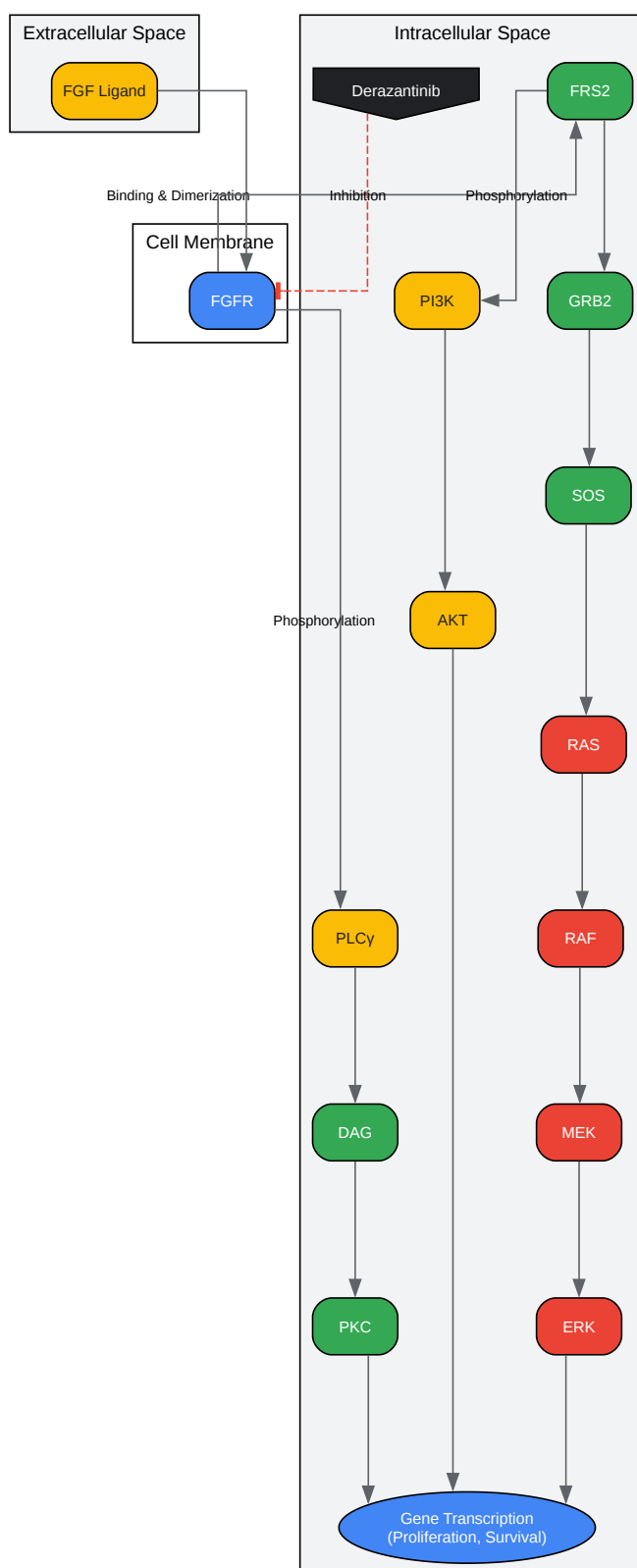
Table 1: In vitro inhibitory activity of (6R)-Derazantinib against FGFR kinases.

Information comparing the in vitro potency of the (S)-enantiomer is not readily available in published literature.

## Signaling Pathway Inhibition

Derazantinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs) to FGFRs, the receptors dimerize and

autophosphorylate, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLC $\gamma$  pathway. Derazantinib blocks the initial autophosphorylation step, thereby inhibiting these downstream signals that are critical for tumor cell proliferation and survival.



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**Figure 1:** Simplified FGFR Signaling Pathway and the Point of Inhibition by Derazantinib.

## Pharmacokinetic Profile

The pharmacokinetic properties of Derazantinib have been evaluated in clinical trials, with data available for the (6R)-enantiomer.

Parameter	Value
Bioavailability	Orally bioavailable[2]
Metabolism	Primarily metabolized by CYP3A4[6]
Elimination	-

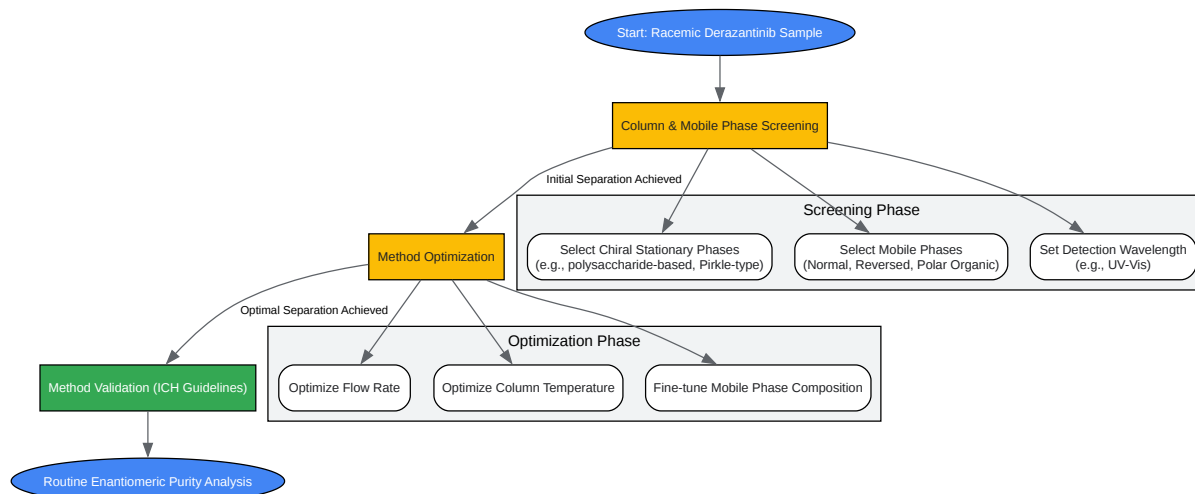
Table 2: Pharmacokinetic parameters of (6R)-Derazantinib. (Note: Specific values for parameters like half-life, Cmax, and AUC are dose-dependent and vary across studies. This table provides a general overview. Comparative pharmacokinetic data for the (S)-enantiomer or the racemate is not publicly available.)

## Experimental Protocols: Chiral Separation

The separation of enantiomers is critical for the development of single-enantiomer drugs. While a specific, detailed protocol for the chiral separation of Derazantinib is not publicly available, a plausible method can be proposed based on established techniques for similar chiral molecules, particularly those with a dihydrobenzo[h]quinazolin-2-amine scaffold. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation.

## Proposed Chiral HPLC Method Development Workflow

The following diagram outlines a logical workflow for developing a chiral HPLC method for the separation of Derazantinib enantiomers.



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**Figure 2:** Logical Workflow for Chiral HPLC Method Development for Derazantinib.

## Example Experimental Conditions (Hypothetical)

Based on the general principles of chiral chromatography for similar compounds, a starting point for method development could be:

- Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
- Chiral Stationary Phase: A polysaccharide-based CSP, such as a coated or immobilized amylose or cellulose derivative (e.g., CHIRALPAK® series).

- Mobile Phase:
  - Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for the basic Derazantinib molecule.
  - Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 0.5 - 1.5 mL/min.
- Column Temperature: 20 - 40 °C.
- Detection: UV detection at a wavelength where Derazantinib exhibits strong absorbance.

Note: These are proposed starting conditions and would require systematic optimization to achieve baseline separation of the (R)- and (S)-enantiomers of Derazantinib.

## Conclusion

Derazantinib is a chiral FGFR inhibitor that has been developed as the (6R)-enantiomer. Its potent and selective inhibition of the FGFR signaling pathway provides a promising therapeutic strategy for cancers with specific genetic alterations. While the pharmacological and pharmacokinetic profiles of the clinically investigated (6R)-enantiomer are partially characterized, a comprehensive understanding of the differential properties of the individual enantiomers awaits the public disclosure of more extensive preclinical and clinical data. The development of a robust and validated chiral separation method is a critical component in the manufacturing and quality control of this single-enantiomer drug. The information and proposed methodologies presented in this guide offer a foundational resource for researchers and professionals in the field of drug development.

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